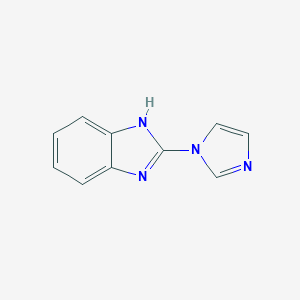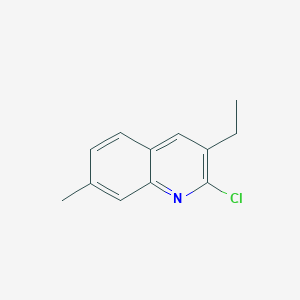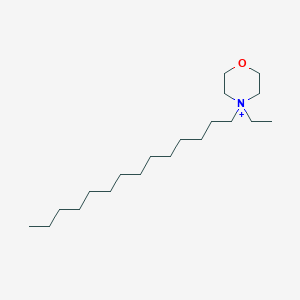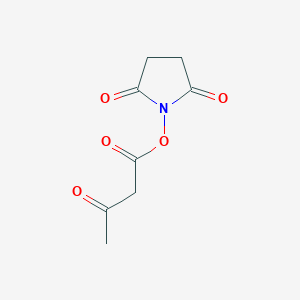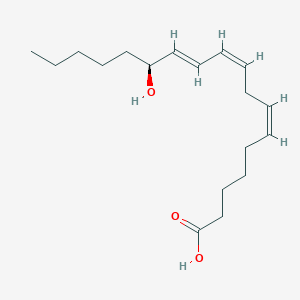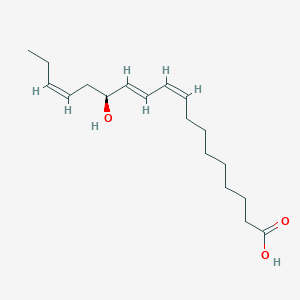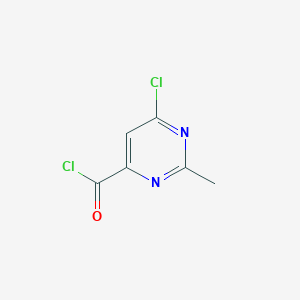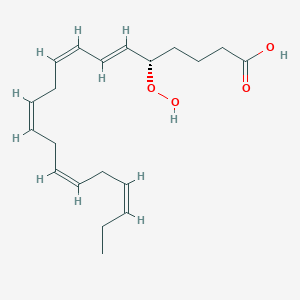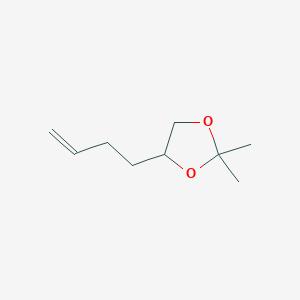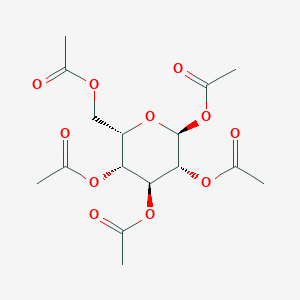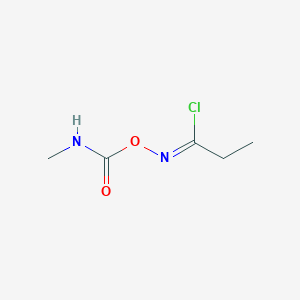
N-(((Methylamino)carbonyl)oxy)propanimidoyl chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(((Methylamino)carbonyl)oxy)propanimidoyl chloride, also known as MAPIC, is a chemical compound that is widely used in scientific research. It is a derivative of the amino acid proline, and it has been found to have a wide range of biochemical and physiological effects. In
Mécanisme D'action
N-(((Methylamino)carbonyl)oxy)propanimidoyl chloride works by inhibiting the activity of proteases. It does this by binding to the active site of the protease, preventing it from cleaving its substrate. This inhibition can be reversible or irreversible, depending on the specific protease and the concentration of N-(((Methylamino)carbonyl)oxy)propanimidoyl chloride used.
Effets Biochimiques Et Physiologiques
N-(((Methylamino)carbonyl)oxy)propanimidoyl chloride has been found to have a wide range of biochemical and physiological effects. In addition to its use as a protease substrate, it has also been used as a tool for studying the structure and function of proteins and enzymes. It has been found to be useful in the study of diseases such as cancer and Alzheimer's disease, as well as in the development of new drugs and therapies.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of N-(((Methylamino)carbonyl)oxy)propanimidoyl chloride is its versatility. It can be used to study a wide range of proteases and enzymes, making it a valuable tool for researchers in many different fields. However, there are also limitations to its use. N-(((Methylamino)carbonyl)oxy)propanimidoyl chloride can be toxic at high concentrations, and its use can be expensive and time-consuming.
Orientations Futures
There are many potential future directions for research involving N-(((Methylamino)carbonyl)oxy)propanimidoyl chloride. One area of interest is the development of new protease inhibitors based on the structure of N-(((Methylamino)carbonyl)oxy)propanimidoyl chloride. Another area of interest is the use of N-(((Methylamino)carbonyl)oxy)propanimidoyl chloride in the study of proteases and enzymes involved in diseases such as cancer and Alzheimer's disease. Additionally, researchers are interested in exploring the use of N-(((Methylamino)carbonyl)oxy)propanimidoyl chloride in the development of new drugs and therapies for a wide range of diseases and conditions.
Méthodes De Synthèse
N-(((Methylamino)carbonyl)oxy)propanimidoyl chloride can be synthesized through the reaction of proline with methyl isocyanate and thionyl chloride. The reaction takes place in the presence of a solvent, such as dichloromethane or chloroform, and a catalyst, such as triethylamine. The resulting product is a white crystalline powder that is soluble in water and other polar solvents.
Applications De Recherche Scientifique
N-(((Methylamino)carbonyl)oxy)propanimidoyl chloride is widely used in scientific research as a tool for studying the function of proteins and enzymes. It is commonly used as a substrate for proteases, which are enzymes that break down proteins. By measuring the rate of protease activity on N-(((Methylamino)carbonyl)oxy)propanimidoyl chloride, researchers can gain insights into the function of the protease and its role in various biological processes.
Propriétés
Numéro CAS |
134870-99-8 |
|---|---|
Nom du produit |
N-(((Methylamino)carbonyl)oxy)propanimidoyl chloride |
Formule moléculaire |
C5H9ClN2O2 |
Poids moléculaire |
164.59 g/mol |
Nom IUPAC |
[(Z)-1-chloropropylideneamino] N-methylcarbamate |
InChI |
InChI=1S/C5H9ClN2O2/c1-3-4(6)8-10-5(9)7-2/h3H2,1-2H3,(H,7,9)/b8-4- |
Clé InChI |
QWNZDANFKARXPS-UHFFFAOYSA-N |
SMILES isomérique |
CC/C(=N/OC(=O)NC)/Cl |
SMILES |
CCC(=NOC(=O)NC)Cl |
SMILES canonique |
CCC(=NOC(=O)NC)Cl |
Synonymes |
(1-chloropropylideneamino) N-methylcarbamate |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



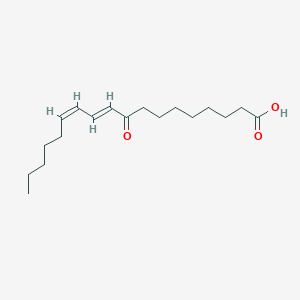
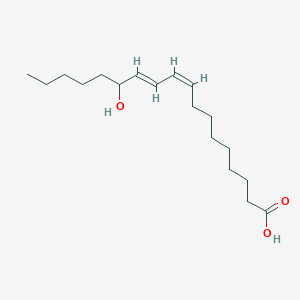
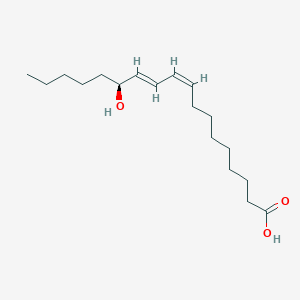
![(2S)-4-[(13R)-13-Hydroxy-13-[(2R,5R)-5-[(1R)-1-hydroxytridecyl]oxolan-2-yl]tridecyl]-2-methyl-2H-furan-5-one](/img/structure/B163636.png)
